molecular formula C8H9BrN2O B8793484 5-Bromo-2-methoxybenzimidamide

5-Bromo-2-methoxybenzimidamide

Cat. No.: B8793484
M. Wt: 229.07 g/mol
InChI Key: IKUQTZCCTIUKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxybenzimidamide: is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamidine, where the benzene ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-methoxybenzimidamide typically involves multiple steps. One common method starts with the bromination of 2-methoxybenzoic acid to form 5-bromo-2-methoxybenzoic acid. This intermediate is then converted to the corresponding benzamidine through a series of reactions, including amidation and reduction .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using cost-effective and efficient processes. For example, the bromination step can be optimized using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron powder. The subsequent steps can be carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-methoxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry:

5-Bromo-2-methoxybenzimidamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine:

In medicinal chemistry, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxybenzimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The exact molecular pathways depend on the specific enzyme or target involved .

Comparison with Similar Compounds

Uniqueness:

5-Bromo-2-methoxybenzimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-2-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H9BrN2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H3,10,11)

InChI Key

IKUQTZCCTIUKGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.